4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide
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Overview
Description
4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 4-bromo-2-chloropyridine and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds under mild conditions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include boronic acids, reduced pyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition . The compound’s ability to participate in various chemical reactions also allows it to modulate biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both pyridine and boronic ester groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H22BN3O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H22BN3O3/c1-12-6-8-20-11-14(12)16(23)22-13-7-9-21-15(10-13)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23) |
InChI Key |
LLQWAXRMAPZAMD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=C(C=CN=C3)C |
Origin of Product |
United States |
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